1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate
Description
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate is an imidazolium-based ionic compound characterized by a benzyl-substituted, tetraaryl-functionalized cationic core paired with a trifluoromethanesulfonate (triflate) anion. This structure confers unique physicochemical properties, such as high thermal stability and low volatility, making it relevant in materials science and catalysis.
Properties
IUPAC Name |
1-benzyl-2,3,4,5-tetraphenylimidazol-1-ium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27N2.CHF3O3S/c1-6-16-27(17-7-1)26-35-32(28-18-8-2-9-19-28)33(29-20-10-3-11-21-29)36(31-24-14-5-15-25-31)34(35)30-22-12-4-13-23-30;2-1(3,4)8(5,6)7/h1-25H,26H2;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMJUKTZXHQCBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=C(N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H27F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl halides and substituted phenylamines.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the imidazole ring.
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of temperature, pressure, and reaction time to ensure high yields and purity of the final product
Chemical Reactions Analysis
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding imidazole derivatives.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted in organic solvents under controlled temperatures
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Activities
Research has indicated that imidazolium salts, including 1-benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate, exhibit notable antimicrobial and antifungal properties. These compounds have been studied for their potential as effective agents against various pathogens. For example, Vik et al. (2007) highlighted the broad-spectrum activity of imidazolium derivatives against bacteria and fungi, suggesting their use as therapeutic agents in treating infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In a study focusing on polyfunctionalized nitrones, it was found that certain derivatives exhibited significant inhibition of lipoxygenase enzymes, which are crucial in inflammatory processes. The structure of this compound could be modified to enhance its efficacy as an anti-inflammatory agent .
Catalysis
Catalytic Applications
Imidazolium salts are widely recognized as precursors to N-heterocyclic carbenes (NHCs), which serve as efficient catalysts in various organic reactions. The ability of this compound to form stable NHCs makes it a valuable compound in catalysis. These NHCs have been employed in cross-coupling reactions and other transformations that are essential in synthesizing complex organic molecules .
Electrochromic Devices
Electrochromic Properties
Recent studies have explored the use of imidazolium salts in electrochromic devices (ECDs). The unique electronic properties of this compound allow it to function effectively in ECDs that change color upon electrical stimulation. This application is particularly relevant for developing smart windows and displays that can dynamically alter their transparency and color .
Material Science
Nanostructured Materials
The compound has been utilized in the synthesis of nanostructured materials with enhanced properties. Its ability to form stable complexes facilitates the creation of materials with tailored characteristics for specific applications in electronics and photonics. The incorporation of such imidazolium salts into polymer matrices has shown promise in improving the mechanical and thermal properties of the resulting materials .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties; potential therapeutic uses |
| Catalysis | Precursor to NHCs; effective catalysts in organic reactions |
| Electrochromic Devices | Functionality in smart windows and displays; color change upon electrical stimulation |
| Material Science | Synthesis of nanostructured materials; improved mechanical and thermal properties |
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed effects
Comparison with Similar Compounds
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium Perchlorate
- Molecular Formula : C₃₄H₂₇ClN₂O₄
- Molecular Weight : 563.0422 g/mol
- Key Differences: Anion: Perchlorate (ClO₄⁻) vs. triflate (CF₃SO₃⁻). Stability: Perchlorate salts are known for oxidative instability and safety concerns in thermal or impact-sensitive environments, whereas triflate anions are chemically inert and thermally robust . Applications: Perchlorate derivatives are less favored in industrial settings due to safety risks, whereas triflate-based salts are widely used in ionic liquids and electrolytes.
1-Methyl-2-phenyl-3-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium Trifluoromethanesulfonate
- Molecular Formula : C₁₆H₁₂F₆N₂O₅S₂
- Molecular Weight : 490.40 g/mol
- Key Differences: Cation Core: Benzoimidazolium vs. tetraphenylimidazolium. Substituents: A single phenyl group and a triflyl (SO₂CF₃) substituent vs. multiple aryl groups. The triflyl group could increase acidity, impacting catalytic activity in acid-mediated reactions .
1-(Fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium Trifluoromethanesulfonate
- Molecular Formula : C₇H₁₀F₄N₂O₅S₂
- Molecular Weight : 342.29 g/mol
- Key Differences :
- Substituents : Dimethyl and fluorosulfonyl groups vs. benzyl and tetraphenyl groups.
- Ionic Liquid Properties : The smaller, less bulky structure likely results in lower viscosity and higher ionic conductivity compared to the target compound’s sterically hindered cation. This makes it more suitable for applications requiring fluidity, such as electrolytes in batteries .
Comparative Data Table
*Estimated based on analogous structures due to lack of explicit data in evidence.
Biological Activity
1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate (often abbreviated as BTIM) is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 612.7 g/mol
- CAS Number : 81640-73-5
The compound contains a tetraphenylimidazolium core, which is known for its diverse reactivity and interaction with biological targets.
The biological activity of BTIM is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazolium structure allows it to modulate biochemical pathways, influencing processes such as:
- Signal Transduction : BTIM may alter the signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic processes.
Neuroprotective and Neurotoxic Effects
Research indicates that BTIM exhibits concentration-dependent effects on neuronal cells. At lower concentrations (e.g., 50 μM), it has demonstrated neuroprotective properties , while at higher concentrations (e.g., 500 μM), it can become neurotoxic. This duality suggests that BTIM may play a role in neurodegenerative diseases by influencing apoptotic pathways through modulation of caspase activity and mitochondrial function .
Antimicrobial Properties
BTIM has been investigated for its potential antimicrobial activity. Its structural components allow it to interact with microbial cell membranes, leading to disruption and cell death. Preliminary studies suggest efficacy against a range of bacteria and fungi, though detailed mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities of BTIM
Case Study: Neuroprotection in Cellular Models
In a study examining the effects of BTIM on dopaminergic neurons, researchers found that treatment at lower concentrations significantly reduced markers of oxidative stress and apoptosis. This was assessed using assays for caspase-3 activity and lactate dehydrogenase release, indicating potential therapeutic applications in conditions like Parkinson's disease .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of BTIM against various pathogens. The results indicated that BTIM could inhibit bacterial growth effectively, suggesting its potential use as an antimicrobial agent in clinical settings .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-Benzyl-2,3,4,5-tetraphenyl-1H-imidazol-3-ium trifluoromethanesulfonate?
The synthesis typically involves multi-step organic reactions, including cyclocondensation of substituted benzylamines with carbonyl derivatives under acidic or basic conditions. Key steps may include:
- Imidazole ring formation : A modified Debus-Radziszewski reaction using ammonium acetate as a catalyst in refluxing ethanol or acetic acid .
- Quaternization : Treatment of the imidazole intermediate with trifluoromethanesulfonic acid or its derivatives to form the triflate salt .
- Purification : Column chromatography or recrystallization in anhydrous solvents (e.g., dichloromethane/hexane) to isolate the product .
Q. What characterization techniques are critical for verifying the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and anion-cation interactions .
- Mass Spectrometry (HRMS) : High-resolution MS to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) for single-crystal structure determination, including refinement of displacement parameters and validation via R-factor analysis .
- Elemental Analysis : Combustion analysis for C, H, N, and S to confirm stoichiometry .
Q. How is the thermal stability of this ionic liquid assessed?
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., onset at ~300°C for triflate-based ionic liquids) under inert atmospheres .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., glass transition or melting points) and assesses hygroscopicity .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved when using SHELX software for structural refinement?
- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to minimize errors in electron density maps .
- Anisotropic Refinement : Apply SHELXL’s anisotropic displacement parameters for non-hydrogen atoms, especially for bulky phenyl groups .
- Validation Tools : Use checkCIF/PLATON to identify outliers (e.g., abnormal bond lengths) and adjust weighting schemes in SHELXL .
- Twinned Data : For challenging cases, employ SHELXE for iterative phasing or integrate with Olex2 for graphical refinement .
Q. What strategies address contradictions in ionic conductivity measurements for this compound in electrochemical studies?
| Factor | Methodological Adjustment | Reference |
|---|---|---|
| Impurities | Pre-purify via vacuum drying or recrystallization to remove trace solvents/water . | [22] |
| Temperature | Conduct measurements isothermally (e.g., 25–100°C) using impedance spectroscopy . | [21] |
| Anion Mobility | Compare with analogous ionic liquids (e.g., hexafluorophosphate vs. triflate salts) . | [21] |
Q. How can computational modeling complement experimental data for understanding this compound’s reactivity?
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict nucleophilic sites .
- Molecular Dynamics (MD) : Simulate ionic liquid behavior in solvent systems (e.g., cyclohexanone mixtures) to study solvation effects .
- Electrostatic Potential Maps : Visualize charge distribution to rationalize catalytic activity in Suzuki-Miyaura couplings .
Q. What novel applications are emerging for this compound in materials science?
- Electrolytes : As a component in dye-sensitized solar cells (DSSCs) due to high ionic conductivity and low volatility .
- Fluorination Reagent : Utilized in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry for polymer functionalization .
- Catalysis : As a Lewis acid catalyst in Friedel-Crafts alkylation, leveraging the triflate anion’s weakly coordinating nature .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
